3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one is a complex organic compound that features a pyrazole and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or chromenone derivatives.
Scientific Research Applications
3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and photovoltaic materials[][4].
Mechanism of Action
The mechanism of action of 3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2H-chromen-2-one
- 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl-2H-pyran-2-one
Uniqueness
3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one is unique due to the presence of both pyrazole and chromenone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C19H18N2O3/c1-4-21-13(3)15(12(2)20-21)9-10-17(22)16-11-14-7-5-6-8-18(14)24-19(16)23/h5-11H,4H2,1-3H3/b10-9+ |
InChI Key |
MRCXBXTZEWINIS-MDZDMXLPSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Origin of Product |
United States |
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